(2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid

Catalog No.
S814631
CAS No.
1286768-92-0
M.F
C8H13NO4
M. Wt
187.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxyl...

CAS Number

1286768-92-0

Product Name

(2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylic acid

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

InChI

InChI=1S/C8H13NO4/c1-8(2,3)13-7(12)9-4-5(9)6(10)11/h5H,4H2,1-3H3,(H,10,11)/t5-,9?/m1/s1

InChI Key

IMJKDYRGASHUBX-RRPHZQQHSA-N

SMILES

CC(C)(C)OC(=O)N1CC1C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC1C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]1C(=O)O

Organic Synthesis

  • Asymmetric Synthesis

    The chiral nature of (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid makes it a valuable building block for the synthesis of other chiral molecules. Its aziridine ring can be opened and functionalized to create new carbon-carbon bonds with defined stereochemistry. This property is particularly useful in the development of pharmaceuticals and other biologically active compounds where chirality plays a crucial role in function [].

  • Protecting Group Chemistry

    The tert-butoxycarbonyl (Boc) group in the molecule is a common protecting group in organic synthesis. It can be attached to a carboxylic acid group to prevent unwanted reactions while allowing further modifications on the molecule. The Boc group can be easily removed under specific conditions to reveal the free carboxylic acid functionality again.

Medicinal Chemistry

  • Drug Design

    The aziridine ring structure present in (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid has been explored for its potential in drug design. Aziridines can mimic the peptide bond, a key structural component in many proteins. By incorporating an aziridine ring into a molecule, researchers can potentially develop new drugs that target specific protein-protein interactions involved in diseases [].

  • Bioactive Scaffolds

    The molecule's structure can be used as a scaffold for the development of new bioactive molecules. By modifying the functional groups attached to the aziridine ring, researchers can create libraries of compounds to be screened for specific biological activities, such as antibacterial or antitumor properties.

(2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid is a synthetic compound characterized by its aziridine structure, which is a three-membered cyclic amine. This compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a carboxylic acid functional group, enhancing its reactivity and potential applications in organic synthesis and medicinal chemistry. The aziridine ring contributes to its unique properties, making it a valuable intermediate in various

Due to its functional groups:

  • Nucleophilic Substitution Reactions: The aziridine ring can undergo ring-opening reactions with nucleophiles, which is significant for synthesizing larger and more complex molecules.
  • Acid-Base Reactions: The carboxylic acid group can donate protons, making it reactive in acid-base chemistry.
  • Coupling Reactions: The presence of the carboxylic acid allows for coupling with amines or alcohols, facilitating the formation of peptides or esters.

These reactions are crucial for developing derivatives that may exhibit enhanced biological activities or improved pharmacological profiles.

The biological activity of (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid can be predicted using computational methods such as quantitative structure-activity relationship (QSAR) modeling. These models suggest that compounds with similar structures may exhibit various pharmacological effects, including:

  • Antimicrobial Activity: Compounds with aziridine rings have been noted for their potential as antimicrobial agents.
  • Anticancer Properties: Some derivatives have shown promise in inhibiting cancer cell growth through mechanisms that may involve disrupting cell cycle progression or inducing apoptosis .

The specific biological activities of this compound would require empirical testing to confirm predictions made by computational models.

Several synthesis methods exist for producing (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid:

  • Aziridination Reactions: Starting from an appropriate alkene, aziridination can be achieved using nitrogen sources like azides or amines under acidic conditions.
  • Boc Protection: The nitrogen atom can be protected using tert-butoxycarbonyl chloride in the presence of a base to yield the Boc-protected aziridine.
  • Carboxylation: The introduction of the carboxylic acid group can be accomplished through carbonylation reactions or by reacting the aziridine with carbon dioxide under pressure.

These methods allow for the efficient synthesis of this compound while maintaining high yields and purity.

(2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid has several applications:

  • Pharmaceutical Development: It serves as an intermediate in synthesizing pharmaceuticals, particularly those targeting bacterial infections or cancer.
  • Organic Synthesis: The compound is utilized in various organic reactions to create more complex molecules, including peptide synthesis.
  • Research Tool: It can be used in studies investigating the mechanisms of action of aziridine-containing compounds and their biological effects.

Interaction studies involving (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid focus on its binding affinity with biological macromolecules such as proteins and enzymes. These studies often employ techniques like:

  • Molecular Docking: To predict how the compound interacts with target proteins.
  • In Vitro Assays: To assess the biological effects of the compound on cell lines or microbial cultures.

Such studies are essential for understanding the therapeutic potential and safety profile of this compound.

Several compounds share structural similarities with (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid. Here are some notable examples:

Compound NameStructure TypeKey Features
1-AminoazetidineAzetidineFour-membered ring, potential for similar reactivity.
3-Aminopropanoic AcidAmino AcidContains a carboxylic acid group, used in peptide synthesis.
2-MethylaziridineAziridineSimilar ring structure, different substituents affecting reactivity.
Boc-LysineAmino AcidContains a Boc protecting group, important in peptide chemistry.

These compounds are unique in their own right but share common functionalities that may lead to similar applications in medicinal chemistry and organic synthesis.

XLogP3

0.5

Sequence

X

Dates

Modify: 2023-08-16

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